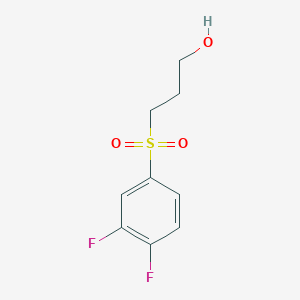
D-Valine, N-(phenoxycarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Valine, N-(phenoxycarbonyl)-: is a derivative of D-valine, an important organic chiral source. This compound has a molecular formula of C12H15NO4 and a molecular weight of 237.25 . It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-(phenoxycarbonyl)- can be achieved through the N-carbamylation of tetrabutylammonium salts of α-amino acids with diphenyl carbonate. This reaction is typically carried out at 60°C in N,N-dimethylacetamide (DMAc) in the presence of n-butylamine . The process involves the elimination of phenol and carbon dioxide, resulting in the formation of the desired compound.
Industrial Production Methods: Microbial preparation of D-valine is a promising approach due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
化学反応の分析
Types of Reactions: D-Valine, N-(phenoxycarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: D-Valine, N-(phenoxycarbonyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study protein synthesis and enzyme activity. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: Its derivatives have shown activity in clinical use, such as penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy .
Industry: In the industrial sector, this compound is used in the production of agricultural pesticides and semi-synthetic veterinary antibiotics. It is also employed in cell culture for selectively inhibiting fibroblast proliferation .
作用機序
The mechanism of action of D-Valine, N-(phenoxycarbonyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as protein synthesis and metabolic pathways .
類似化合物との比較
Similar Compounds:
- N-(Phenoxycarbonyl)-L-valine methyl ester
- N-Carbamyl-D-Valine
- Valinomycin
Comparison: D-Valine, N-(phenoxycarbonyl)- is unique due to its specific structure and reactivity. Compared to N-(Phenoxycarbonyl)-L-valine methyl ester, it has different stereochemistry, which affects its biological activity. N-Carbamyl-D-Valine shares some similarities in terms of chemical structure but differs in its applications and mechanism of action . Valinomycin, on the other hand, is a cyclic peptide with distinct properties and uses in ion transport .
Conclusion
D-Valine, N-(phenoxycarbonyl)- is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it valuable in scientific research, medicine, and industry
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
(2R)-3-methyl-2-(phenoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
InChIキー |
HVJMEAOTIUMIBJ-SNVBAGLBSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


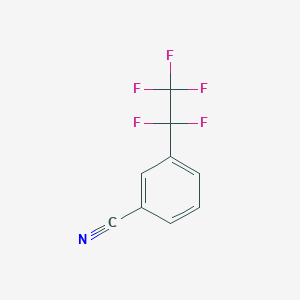

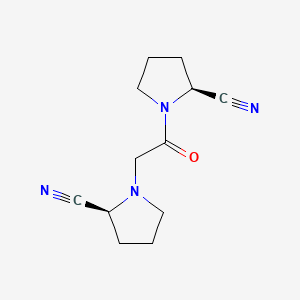
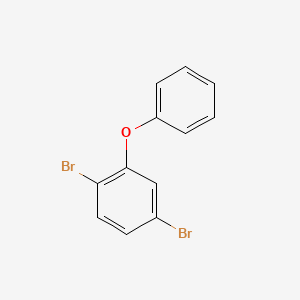

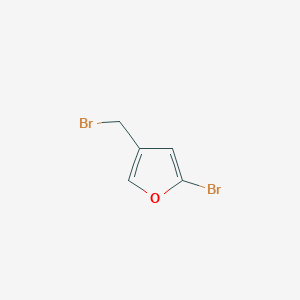
![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
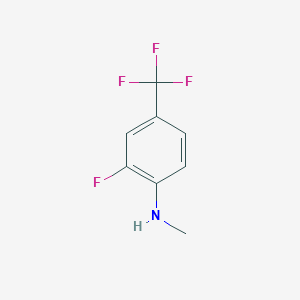
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
